
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an iodo and methoxy group attached to the phenyl ring, and a methoxy group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of 4-methoxyacetophenone, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the iodo group can produce a wide range of substituted chromen-4-one derivatives .
Scientific Research Applications
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Iodo-4-methoxyphenyl)acetic acid
- Methyl 2-(3-iodo-4-methoxyphenyl)acetate
- 2-Propanone, 1-(3-iodo-4-methoxyphenyl)-
Uniqueness
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties.
Biological Activity
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, a synthetic organic compound classified as a chromen-4-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of iodine and methoxy groups in its structure contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13IO4, with a molecular weight of 408.19 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
CAS Number | 82517-07-5 |
IUPAC Name | 3-iodo-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Molecular Formula | C17H13IO4 |
Molecular Weight | 408.19 g/mol |
The compound's unique halogenation pattern and methoxy substitutions significantly impact its chemical reactivity and biological activity compared to similar compounds.
Biological Activities
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors. Key pharmacological properties include:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of specific signaling pathways.
- Antioxidant Properties : Its structure suggests a capacity for scavenging free radicals, which may contribute to protective effects against oxidative stress.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
While the precise mechanisms remain under investigation, the interactions of this compound with biological targets appear to be mediated by the presence of iodine and methoxy groups. These modifications enhance binding affinity and selectivity, leading to observed biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other chromen-4-one derivatives:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
7-Methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Lacks iodine | Different reactivity and biological activity |
3-Bromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Contains bromine instead | Varies in pharmacological profiles due to bromine |
3-Chloro-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Contains chlorine instead | Chlorine's influence on stability differs from iodine |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Anti-inflammatory Effects : Research demonstrated that derivatives similar to this compound effectively reduced levels of inflammatory markers in vitro and in vivo models.
- A study noted that treatment with related compounds led to a significant decrease in cyclooxygenase (COX) activity, which is crucial in inflammatory processes.
-
Anticancer Activity : In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines.
- For instance, testing on human cervical (HeLa) and lung (A549) carcinoma cells showed that certain derivatives exhibited notable cytotoxic effects at specific concentrations.
-
Neuroprotective Effects : Some studies suggest that this compound may protect against neuroinflammation associated with neurodegenerative diseases.
- In animal models, treatment reduced amyloid-beta accumulation, a hallmark of Alzheimer's disease, indicating potential for cognitive protection.
Properties
CAS No. |
15837-61-3 |
---|---|
Molecular Formula |
C17H13IO4 |
Molecular Weight |
408.19 g/mol |
IUPAC Name |
2-(3-iodo-4-methoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-11-4-5-12-14(19)9-16(22-17(12)8-11)10-3-6-15(21-2)13(18)7-10/h3-9H,1-2H3 |
InChI Key |
OUDWXPZHTKEPOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)I |
Origin of Product |
United States |
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